molecular formula C8H15N B15204389 Norpinan-1-ylmethanamine

Norpinan-1-ylmethanamine

Katalognummer: B15204389
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: DXBISKYXMDWPQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norpinan-1-ylmethanamine is an organic compound with the molecular formula C8H15N It is a derivative of norpinane, a bicyclic structure, and contains an amine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norpinan-1-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of norpinanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of norpinanone derivatives. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.

Analyse Chemischer Reaktionen

Types of Reactions: Norpinan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Acyl chlorides or aldehydes in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Norpinan-1-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of norpinan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

    Norpinan-2-ylmethanamine: Similar structure but with the amine group at a different position.

    Norpinan-3-ylmethanamine: Another positional isomer with distinct chemical properties.

    Norpinan-4-ylmethanamine: Yet another isomer with unique reactivity.

Uniqueness: Norpinan-1-ylmethanamine is unique due to its specific structural configuration, which influences its reactivity and interaction with molecular targets. Its position of the amine group allows for distinct chemical and biological properties compared to its isomers.

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

1-bicyclo[3.1.1]heptanylmethanamine

InChI

InChI=1S/C8H15N/c9-6-8-3-1-2-7(4-8)5-8/h7H,1-6,9H2

InChI-Schlüssel

DXBISKYXMDWPQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C1)(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.